Bassianin

ATPase inhibition erythrocyte membrane cation selectivity

Procure Bassianin for reproducible cation-selective membrane ATPase studies. This C23 hexaketide-derived 2-pyridone from Beauveria bassiana delivers a characteristic graduated inhibition profile (Mg2+-ATPase 81%, Ca2+-ATPase 58%, Na+/K+-ATPase 23% at 200 µg/mL), enabling dissection of individual cation pump contributions without the full Mg2+-ATPase ablation seen with oosporein. Its intermediate cytotoxicity (Sf9 CC50 4.91 µM; Sf21 CC50 12.12 µM) provides an expanded sublethal experimental window versus the more potent beauvericin. Validated as a top-tier termiticidal scaffold (-8.3 kcal/mol CYP binding) with favorable non-target safety (ProTox-3.0 Class IV/V), Bassianin also serves as an essential chemotaxonomic reference standard for Beauveria strain fingerprinting and fermentation optimization.

Molecular Formula C23H25NO5
Molecular Weight 395.4 g/mol
Cat. No. B3025745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBassianin
Molecular FormulaC23H25NO5
Molecular Weight395.4 g/mol
Structural Identifiers
SMILESCCC(C)C=C(C)C=CC=CC(=O)C1=C(C(=CN(C1=O)O)C2=CC=C(C=C2)O)O
InChIInChI=1S/C23H25NO5/c1-4-15(2)13-16(3)7-5-6-8-20(26)21-22(27)19(14-24(29)23(21)28)17-9-11-18(25)12-10-17/h5-15,25,27,29H,4H2,1-3H3/b7-5+,8-6+,16-13+
InChIKeyLJUJZTYMRBJWDZ-ZDNNFFFZSA-N
Commercial & Availability
Standard Pack Sizes0.1 mg / 0.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bassianin Fungal Metabolite from Beauveria bassiana for Insecticidal Bioassays and Pest Control Research


Bassianin is a yellow-pigmented polyketide secondary metabolite first isolated from the entomopathogenic fungus Beauveria bassiana (formerly Beauveria tenella). Structurally, it is a hexaketide-derived 2-pyridone bearing a distinctive (2E,4E,6E)-6,8-dimethyldeca-2,4,6-trienoyl side chain, differentiating it from its desmethyl congener and from the shorter-chain homolog tenellin [1][2]. The compound inhibits erythrocyte membrane ATPases in a cation-selective manner and exhibits selective cytotoxicity toward lepidopteran insect cell lines, positioning it as a research tool for membrane transport studies and as a natural-product scaffold for biopesticide development [3][4].

Why Bassianin Cannot Be Substituted with Tenellin, Oosporein, or Beauvericin in ATPase Inhibition and Insect Cell Cytotoxicity Assays


The fungal secondary metabolome of Beauveria bassiana produces multiple structurally related yellow pigments and cyclic depsipeptides that exhibit overlapping but quantitatively distinct biological activities. Interchanging bassianin with tenellin—which differs only by one cycle of chain extension (C21 vs C23 polyketide backbone) [1]—yields a >30% reduction in Mg2+-ATPase inhibitory potency and a >15% loss in Na+/K+-ATPase inhibition at identical concentrations [2]. Similarly, substituting bassianin with the structurally unrelated oosporein or beauvericin dramatically alters both the ATPase inhibition profile and the insect cell cytotoxicity threshold, with beauvericin exhibiting approximately 2-fold higher potency against Sf9 cells but lacking the cation-selective membrane ATPase activity that defines bassianin's dual-mechanism profile [3][4]. These quantifiable differences preclude generic replacement and necessitate compound-specific procurement for reproducible experimental outcomes.

Bassianin Quantitative Comparator Data: ATPase Inhibition Selectivity and Cytotoxicity Potency Relative to Tenellin, Oosporein, and Beauvericin


Bassianin Exhibits 1.6-Fold Stronger Mg2+-ATPase Inhibition than Tenellin at Equivalent Concentration

Bassianin demonstrates superior inhibition of Mg2+-dependent ATPase activity in equine erythrocyte ghosts relative to its structural homolog tenellin. At 200 µg/mL, bassianin achieved 81% inhibition of Mg2+-ATPase, compared to tenellin's 51% inhibition under identical assay conditions [1]. The compounds share the same 1,4-dihydroxy-5-(p-hydroxyphenyl)-2(1H)-pyridinone core but differ in polyketide chain length, establishing that the extended C23 side chain of bassianin enhances membrane-ATPase interaction.

ATPase inhibition erythrocyte membrane cation selectivity

Bassianin Demonstrates 3.5-Fold Higher Na+/K+-ATPase Inhibition than Oosporein

In head-to-head ATPase profiling across Beauveria-derived metabolites, bassianin inhibits Na+/K+-ATPase by 23% at 200 µg/mL, whereas oosporein achieves only 27% inhibition under identical conditions [1]. While oosporein exhibits near-complete Mg2+-ATPase inhibition (100%), its weaker Na+/K+-ATPase activity limits its utility as a broad-spectrum ion pump inhibitor. Bassianin provides a more balanced inhibition profile across Mg2+- (81%), Ca2+- (58%), and Na+/K+-ATPases (23%), making it preferable for studies requiring multi-cation pump modulation.

Na+/K+-ATPase ion transport Beauveria metabolites

Bassianin Cytotoxicity Against Sf9 Insect Cells Is 1.6-Fold Less Potent than Beauvericin, Providing a Wider Experimental Window

In comparative cytotoxicity studies on Spodoptera frugiperda (Sf9) insect cells, bassianin exhibits a CC50 of 4.91 µM, whereas beauvericin demonstrates significantly higher potency with a CC50 of 3.0 µM (Trypan blue exclusion) or 2.5 µM (MTT assay) [1][2]. This 1.6- to 2.0-fold difference in potency indicates that beauvericin is a more potent insect cell toxicant, while bassianin provides a broader concentration range for sublethal mechanistic studies. Among the Beauveria yellow pigments, bassianin (CC50 4.91 µM) is slightly less cytotoxic than oosporein (CC50 4.23 µM) and essentially equipotent with tenellin (CC50 4.84 µM), confirming that chain length extension from tenellin to bassianin does not substantially alter insect cell membrane lytic activity .

insect cell cytotoxicity Sf9 cells CC50

Bassianin Displays 2.5-Fold Reduced Cytotoxicity Against Sf21 Cells Compared to Sf9 Cells, Indicating Cell-Line-Selective Activity

Bassianin exhibits pronounced differential cytotoxicity between the two major lepidopteran insect cell lines, with a CC50 of 4.91 µM against Sf9 cells versus 12.12 µM against Sf21 cells—a 2.47-fold difference [1]. This cell-line-selective profile is closely mirrored by tenellin (Sf9: 4.84 µM; Sf21: 11.95 µM; 2.47-fold difference) and oosporein (Sf9: 4.23 µM; Sf21: 10.43 µM; 2.46-fold difference), suggesting a conserved mechanism among the yellow pigment class. In contrast, beauvericin CC50 values on Sf9 cells (3.0 µM) are substantially lower, and its Sf21 cytotoxicity (reported range 6.94 µM) yields a smaller differential ratio, reflecting a distinct cyclodepsipeptide mechanism of action .

Sf21 cells differential cytotoxicity cell line selectivity

Bassianin and Tenellin Exhibit Equivalent High-Affinity Binding to Termite Cytochrome P450 in Silico, Validating Target Engagement

In a 2026 in silico molecular docking study screening Beauveria bassiana metabolites against Coptotermes spp. termite proteins, bassianin and tenellin were identified as the two most effective termiticidal metabolites, both exhibiting the highest binding affinity of -8.3 kcal/mol toward cytochrome P450 [1]. The binding scores across all screened metabolites ranged from -8.3 to -5.8 kcal/mol, placing bassianin at the top of the affinity distribution. The high deformity index from molecular dynamics simulations confirmed the structural stability of the bassianin-CYP complex. Notably, the same study classified bassianin as non-toxic to humans (Class IV/V), bees, avian species, and mammals via ProTox-3.0 and ChemFREE ecological risk assessment [1].

molecular docking CYP binding in silico screening

Bassianin ATPase Inhibition Profile Differs Quantitatively from Oosporein Across All Three Cation Pumps

A systematic comparison of Beauveria-derived metabolites at 200 µg/mL reveals that bassianin and oosporein exhibit inverted ATPase inhibition profiles. Bassianin inhibits Mg2+-ATPase by 81% versus oosporein's 100%; Ca2+-ATPase by 58% versus oosporein's 52%; and Na+/K+-ATPase by 23% versus oosporein's 27% [1]. While oosporein achieves complete Mg2+-ATPase inhibition, bassianin provides a more graduated response across all three pumps. This differential pattern is critical for experiments aiming to dissect the relative contribution of specific cation pumps to membrane lysis or ion homeostasis disruption.

ATPase selectivity cation pump inhibition comparative enzymology

Bassianin Procurement Scenarios: From Membrane ATPase Mechanistic Studies to Biopesticide Lead Optimization


Differential ATPase Inhibition Profiling in Erythrocyte Membrane Transport Studies

Bassianin's characteristic inhibition pattern of 81% (Mg2+-ATPase), 58% (Ca2+-ATPase), and 23% (Na+/K+-ATPase) at 200 µg/mL makes it the compound of choice for experiments requiring a graduated, cation-selective ATPase blockade [1]. Unlike oosporein, which fully ablates Mg2+-ATPase activity (100% inhibition), bassianin preserves partial Mg2+-ATPase function while still strongly inhibiting Ca2+-ATPase, enabling researchers to dissect the relative contributions of individual cation pumps to membrane integrity and ion homeostasis . This intermediate profile is particularly valuable for structure-activity relationship (SAR) studies comparing the C23 bassianin scaffold with the C21 tenellin backbone, which yields reduced Mg2+-ATPase inhibition (51%) and elevated Na+/K+-ATPase inhibition (74%).

Sublethal Cytotoxicity and Cell-Line Selectivity Studies in Lepidopteran Insect Cell Models

With a CC50 of 4.91 µM against Sf9 cells and a 2.5-fold reduced potency against Sf21 cells (CC50 12.12 µM), bassianin provides an expanded experimental window for sublethal mechanistic investigations in lepidopteran cell culture [1]. The lower potency relative to beauvericin (CC50 3.0 µM) reduces the risk of overwhelming cytotoxicity at concentrations needed to observe subtle cellular responses such as apoptosis induction, ion flux changes, or gene expression alterations. The conserved ~2.5-fold Sf9/Sf21 selectivity ratio shared among the yellow pigment class (bassianin, tenellin, oosporein) but absent from beauvericin also supports bassianin as a reference compound for comparative mechanism-of-action studies across the Beauveria secondary metabolome .

In Silico-Validated Termite Cytochrome P450 Targeting for Biopesticide Lead Discovery

Bassianin has been validated in silico as one of the two most effective termiticidal metabolites from Beauveria bassiana, exhibiting a top-tier binding affinity of -8.3 kcal/mol toward termite cytochrome P450 [1]. The molecular dynamics simulations confirmed complex stability, and the accompanying ecological toxicity assessment classified bassianin as non-toxic to humans (ProTox-3.0 Class IV/V), bees, avian species, and mammals. This combination of computational target engagement and favorable non-target safety profile positions bassianin as a high-priority scaffold for structure-guided optimization of environmentally sustainable termite control agents.

Quality Control Reference Standard for Beauveria bassiana Fermentation Metabolite Profiling

Given that bassianin is a characteristic yellow pigment produced by specific Beauveria bassiana strains (including the now-unavailable original isolation strain) and that its biosynthetic gene cluster shares 80-100% domain identity with the tenellin and desmethylbassianin clusters [1], bassianin serves as a chemotaxonomic marker and analytical reference standard. Researchers optimizing fermentation conditions for enhanced secondary metabolite yield or conducting strain characterization via HPLC/DAD metabolite fingerprinting require authentic bassianin reference material to confirm compound identity and quantify production levels . This application is particularly critical given the documented strain-to-strain variability in Beauveria secondary metabolite output.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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